N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-16-14-20-19-12(21(14)6-5-17-16)9-18-15(22)10-3-2-4-11-13(10)25-8-7-24-11/h2-6H,7-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALZWSUVODVIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and are often overexpressed in various types of cancers.
Mode of Action
This compound interacts with its targets, the c-Met and VEGFR-2 kinases, by binding to them. This binding inhibits the kinases’ activities, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and survival. This results in the inhibition of tumor growth.
Pharmacokinetics
The compound’s inhibitory activities against c-met/vegfr-2 kinases and its antiproliferative activities against tested cell lines suggest that it may have good bioavailability.
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells. Fluorescence quantitative PCR showed that the compound inhibits the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2.
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrazine derivatives and features a complex structure that includes a triazole ring fused with a pyrazine moiety. The presence of the methoxy group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 339.355 g/mol.
Targeted Biological Activities
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exhibits significant antibacterial and anticancer activities:
- Antibacterial Activity : The compound has shown moderate to good antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Its mechanism involves the inhibition of bacterial growth through disruption of cell wall synthesis and interference with essential metabolic pathways.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of triazolo-pyrazine compounds exhibit potent anti-tumor effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, related compounds have shown IC50 values as low as 0.15 μM against MCF-7 cells .
Case Studies and Experimental Data
- Antibacterial Studies : A study evaluating the antibacterial properties reported that the compound effectively inhibited bacterial growth in a dose-dependent manner. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, indicating its potential as a therapeutic agent against bacterial infections.
- Anticancer Studies : In a comparative study on triazolo-pyrazine derivatives, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide was tested alongside other compounds for its cytotoxic effects on cancer cell lines. Results indicated significant reductions in cell viability at concentrations ranging from 1 to 10 μM over 48 hours .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC ~ 16 μg/mL | Cell wall synthesis inhibition |
| Antibacterial | Escherichia coli | MIC ~ 32 μg/mL | Metabolic pathway interference |
| Anticancer | A549 (lung cancer) | 0.83 μM | Apoptosis induction |
| Anticancer | MCF-7 (breast cancer) | 0.15 μM | Cell cycle arrest |
| Anticancer | HeLa (cervical cancer) | 2.85 μM | Apoptosis induction |
Scientific Research Applications
Antitumor Properties
Preliminary studies indicate that compounds with a similar triazolo[4,3-a]pyrazine scaffold exhibit significant antitumor activities. For instance, derivatives of triazolo[4,3-a]pyrazines have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with low IC50 values, indicating high potency against these cells .
Kinase Inhibition
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been identified as a selective inhibitor of c-Met and VEGFR-2 kinases. These kinases are critical in pathways related to cell growth and angiogenesis. The inhibition of these targets can potentially lead to reduced tumor growth and metastasis .
Synthetic Routes
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrazine core followed by functionalization with a methoxy group and subsequent attachment to the benzo[dioxine] moiety. Common reagents include organic solvents and catalysts to optimize yield and purity.
Industrial Applications
For industrial production, methods may be scaled up using continuous flow reactors and advanced purification techniques to ensure cost-effectiveness while maintaining product quality. This is essential for potential pharmaceutical applications where large quantities are required .
Case Study 1: Antitumor Activity Evaluation
In one study evaluating a series of triazolo[4,3-a]pyrazine derivatives including N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The study highlighted the compound's potential as a c-Met kinase inhibitor with significant implications for cancer therapy .
Case Study 2: Pharmacokinetics and Stability
Research into the pharmacokinetics of similar compounds has shown that they maintain stability under various conditions (thermal and acidic). This stability is crucial for ensuring efficacy during therapeutic use and suggests that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide could be developed into a viable drug candidate for further clinical studies .
Comparison with Similar Compounds
Key Observations :
Challenges :
- Regioselectivity : Controlling substituent positions (e.g., methoxy at 8 vs. 6) requires precise reaction optimization .
- Functional Group Compatibility : Electron-withdrawing groups (e.g., nitro in ) may necessitate protective strategies during synthesis .
Structure-Activity Relationship (SAR) Trends
- Methoxy Position : 8-Methoxy substitution (target compound) may optimize steric and electronic interactions with hydrophobic receptor pockets compared to 6-methoxy isomers .
- Heterocycle Choice : Benzothiadiazole analogs () show distinct electronic profiles compared to dihydrobenzodioxine, which may alter binding kinetics or off-target effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a triazolo-pyrazine precursor with a dihydrobenzo-dioxine carboxylic acid derivative using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours .
- Step 2 : Cyclization under reflux conditions with solvents like THF or dioxane, followed by purification via recrystallization (e.g., using 2-methoxyethanol) or column chromatography .
- Key considerations : Inert atmosphere (N₂/Ar) to prevent oxidation and controlled temperature to avoid side reactions.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at δ ~3.6–3.8 ppm; aromatic protons in dihydrobenzo-dioxine at δ ~6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for accurate mass determination) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodology :
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or colorimetric readouts .
- Cell-based assays : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines or antimicrobial activity in bacterial/fungal cultures .
- Dose-response curves : IC₅₀ determination to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Purity validation : Re-analyze compound batches via HPLC-MS to detect degradation products or impurities .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) to ensure consistent bioavailability .
- Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects .
Q. What strategies are effective for optimizing reaction yields during scale-up synthesis?
- Methodology :
- Solvent selection : Replace THF with dioxane for higher boiling points and improved stability of intermediates .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time .
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How can molecular docking studies guide the design of derivatives with enhanced activity?
- Methodology :
- Target identification : Dock the compound into active sites of proteins (e.g., 14-α-demethylase lanosterol for antifungal activity) using AutoDock Vina .
- SAR analysis : Modify substituents (e.g., methoxy groups, triazole rings) and simulate binding energy changes to prioritize synthetic targets .
Q. What advanced techniques characterize degradation pathways under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat, light, or pH extremes, then analyze degradation products via LC-MS/MS .
- Metabolite identification : Use hepatocyte microsomes or in vivo models to detect phase I/II metabolites .
Q. How can researchers address spectral overlaps in NMR data for structural elucidation?
- Methodology :
- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals in aromatic regions .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
